![molecular formula C5H3NO B065723 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 172419-44-2](/img/structure/B65723.png)
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene, also known as oxabicycloheptatriene, is a heterocyclic compound that has gained interest in the scientific community due to its unique chemical properties. This compound is a cyclic enamine that contains a seven-membered ring, which makes it structurally different from other cyclic compounds.1.0]hepta-1,3,5-triene.
Mécanisme D'action
The mechanism of action of 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene is not fully understood, but it is believed to involve the inhibition of enzymes involved in the replication of viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene has been found to have various biochemical and physiological effects, including the inhibition of viral replication, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. It has also been found to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations is that the synthesis of this compound can be challenging, and it may not be readily available for use in lab experiments.
Orientations Futures
There are several future directions for research on 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene. One of the main areas of research is in the development of new drugs, particularly for the treatment of viral, bacterial, and fungal infections. It may also have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene can be achieved through various methods, including the Diels-Alder reaction, the Pictet-Spengler reaction, and the Nazarov cyclization. The most common method is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. This reaction can be catalyzed by Lewis acids, such as aluminum chloride or boron trifluoride. The Pictet-Spengler reaction involves the reaction between an indole or tryptamine and an aldehyde or ketone. The Nazarov cyclization involves the reaction between a divinylketone and a Lewis acid, such as zinc chloride or boron trifluoride.
Applications De Recherche Scientifique
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene has been the subject of several scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been found to have antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Propriétés
Numéro CAS |
172419-44-2 |
|---|---|
Nom du produit |
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene |
Formule moléculaire |
C5H3NO |
Poids moléculaire |
93.08 g/mol |
Nom IUPAC |
7-oxa-2-azabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C5H3NO/c1-2-4-5(7-4)6-3-1/h1-3H |
Clé InChI |
CXVSULTXGLIXRN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(O2)N=C1 |
SMILES canonique |
C1=CC2=C(O2)N=C1 |
Synonymes |
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



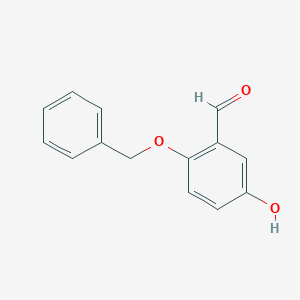

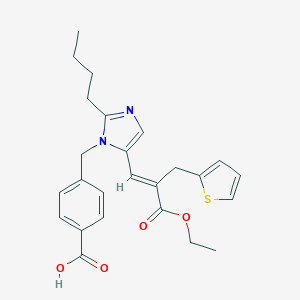
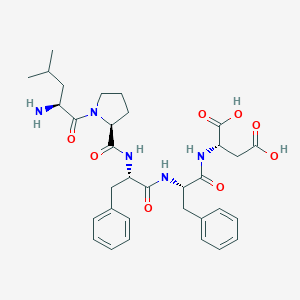


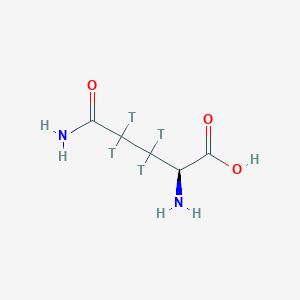



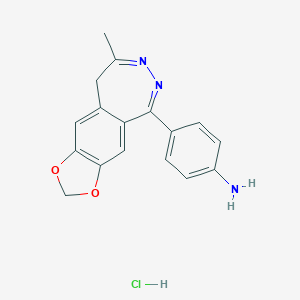
![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

